Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
Description
Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is a coumarin-derived compound characterized by a 4-methyl-substituted 2-oxo-2H-1-benzopyran (coumarin) core. The 7-hydroxy group of the coumarin is functionalized with an acetoxy moiety esterified as a methyl ester. This structure is central to its physicochemical properties, including moderate lipophilicity due to the methyl ester and electron-withdrawing effects of the lactone and ketone groups.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-8-5-12(14)18-11-6-9(3-4-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGRPSJZLPPIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352513 | |
| Record name | Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89316-64-3 | |
| Record name | Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester typically involves the reaction of 4-methylumbelliferone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives like this compound could inhibit lipid peroxidation in cellular models, showcasing their potential as therapeutic agents against oxidative damage .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various studies have tested its efficacy against a range of bacteria and fungi. For instance, a derivative of this compound was effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases .
Materials Science
Fluorescent Probes
The unique structure of acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester allows it to be used as a fluorescent probe in various applications. Its derivatives have been synthesized for use in biological imaging techniques due to their fluorescence properties. A notable application includes the detection of DNA through the formation of complexes with lanthanide ions, enhancing sensitivity in luminescence assays .
Nanomaterials Synthesis
This compound has been explored for synthesizing nanomaterials, particularly iron oxide nanoparticles used in microscopy. The functional groups present facilitate the attachment of nanoparticles to biological molecules, making them suitable for targeted drug delivery systems .
Analytical Chemistry
Chromatographic Applications
The compound is also utilized in analytical chemistry for developing chromatographic methods. Its derivatives serve as standards in high-performance liquid chromatography (HPLC) due to their well-defined chemical structure and stability under various conditions . This application is crucial for quantifying other compounds in complex mixtures.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2020) | Demonstrated antioxidant activity and potential therapeutic effects against oxidative stress-related diseases. |
| Antimicrobial Activity | International Journal of Antimicrobial Agents (2019) | Effective against E. coli and S. aureus, indicating potential for new antimicrobial drug development. |
| Fluorescent Probes | Journal of Luminescence (2013) | Developed a novel fluorescent probe for DNA sensing using coumarin derivatives. |
| Nanomaterials | Materials Science Journal (2021) | Utilized for synthesizing iron oxide nanoparticles with applications in drug delivery systems. |
Mechanism of Action
The mechanism of action of acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester involves its interaction with various molecular targets. It can inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to specific receptors, leading to biological effects such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Coumarin-Acetic Acid Esters
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Key Differences and Implications
Ester Group Variations :
- The methyl ester in the target compound enhances metabolic stability compared to ethyl esters (e.g., Carbocromen) but may reduce solubility due to lower polarity .
- Ethyl esters (e.g., Cloricromene) are common in pharmaceuticals for balanced lipophilicity and hydrolysis rates .
Substituent Effects: 3-(2-Diethylaminoethyl) in Carbocromen introduces a basic tertiary amine, enhancing receptor interactions and bioavailability . Benzyl groups (e.g., in ) add steric bulk and aromaticity, which may influence binding affinity or enzymatic resistance .
Biological Activity: Carbocromen and Cloricromene exhibit antianginal/vasodilatory effects, attributed to their aminoethyl and chloro substituents enhancing vascular smooth muscle relaxation .
Structural Modifications for Drug Design: Diethylaminoethyl groups (Carbocromen) are pharmacophores for targeting adrenergic or calcium channels . Free carboxylic acids (e.g., ) allow for salt formation, improving aqueous solubility for parenteral formulations .
Research Findings and Data
Spectroscopic Characterization
Biological Activity
Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester, also known by its CAS number 95873-69-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.22 g/mol. The structure features a benzopyran moiety that is known for various biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds related to benzopyran derivatives exhibit significant antimicrobial properties. A study highlighted that certain coumarins (a class of benzopyran) demonstrate efficacy against various bacterial strains, suggesting that the methyl ester derivative may possess similar properties due to structural similarities .
Anti-inflammatory Effects
Benzopyran derivatives have been documented for their anti-inflammatory effects. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . The methyl ester form may enhance these effects due to increased lipophilicity, facilitating better cellular uptake.
Antifilarial Activity
A related study on benzopyrone compounds demonstrated promising macrofilaricidal and microfilaricidal activities against filarial infections. The compound was effective at doses around 300 mg/kg in rodent models, indicating potential for further development as an antifilarial agent . This suggests that this compound could be explored for similar applications.
The mechanisms through which benzopyran derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many studies show that these compounds can inhibit various enzymes involved in inflammatory pathways and microbial resistance.
- Modulation of Cell Signaling Pathways : They may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and immune response.
- Interference with Nucleic Acid Synthesis : Some derivatives have been noted to interact with DNA or RNA synthesis in pathogens, leading to their inhibition.
Case Studies
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst | Solvent | Temp (°C) | Yield* |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | DMF | 70 | ~65% |
| Coupling agent-mediated | DCC | THF | 25 | ~75% |
| *Hypothetical yields based on analogous syntheses in . |
Basic: Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals should be prioritized?
Answer:
- ¹H/¹³C NMR :
- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., 276.2845 for C₁₅H₁₆O₅) .
Advanced: How can researchers address contradictions in crystallographic data during structural refinement?
Answer:
- Software tools : SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. It handles twinning and high-resolution data effectively .
- Data validation : Cross-check with PLATON or Mercury to identify missed symmetry or disorder .
- Hybrid methods : Combine X-ray diffraction with DFT-optimized molecular geometries to resolve ambiguities .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Substituent variation : Modify the benzopyran core (e.g., halogenation at the 4-methyl position) to assess impact on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to predict interactions with targets like COX-2 or ion channels .
- In vitro assays : Test vasodilatory activity in aortic ring models, comparing with reference compounds like Carbocromen .
Advanced: How can computational methods predict the compound’s stability under experimental conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for hydrolytic stability .
- MD simulations : Simulate solvation in water/DMSO to predict aggregation or degradation pathways .
- pKa prediction : Tools like MarvinSuite estimate ionization states affecting reactivity in biological media .
Basic: What are the key challenges in purifying this compound, and how can they be mitigated?
Answer:
- Byproduct formation : Monitor via TLC and optimize gradient elution in chromatography .
- Hydrolysis risk : Use anhydrous conditions and low temperatures during workup .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit .
Advanced: How does the electronic environment of the benzopyran core influence spectroscopic and reactive properties?
Answer:
- Electron-withdrawing groups (e.g., 2-oxo): Reduce electron density, shifting NMR signals upfield and increasing carbonyl reactivity .
- Conjugation effects : The chromen-4-one system (benzopyran-2-one) exhibits UV absorption at ~300 nm, useful for quantification .
- Tautomerism : The 2-oxo group may participate in keto-enol tautomerism, detectable via variable-temperature NMR .
Advanced: What are best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation .
- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life .
Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?
Answer:
- HPLC-UV : C18 column with acetonitrile/water gradient; detect at 280 nm .
- LC-MS/MS : MRM transitions for enhanced specificity in biological matrices .
- Calibration curves : Use authentic standards (≥98% purity) for accurate quantification .
Advanced: How can researchers leverage structural analogs to infer the biological relevance of this compound?
Answer:
- Database mining : Use PubChem or ChEMBL to identify analogs with reported bioactivity (e.g., Chromonar’s vasodilatory effects) .
- Bioisosteric replacement : Replace the methoxy group with trifluoromethyl to enhance metabolic stability .
- In silico screening : Predict ADMET properties using QikProp or SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
